4-Amino-2-hydroxybenzonitrile
Overview
Description
“4-Amino-2-hydroxybenzonitrile” is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 and is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 . The compound belongs to a centrosymmetric space group P2 1/ c in a monoclinic crystal system .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.33 g/cm3 . The boiling point is predicted to be 376.2ºC at 760 mmHg .
Scientific Research Applications
Synthesis and Application in Enzyme Modification
4-Hydroxybenzonitrile, a related compound to 4-Amino-2-hydroxybenzonitrile, has been utilized in the synthesis of a bifunctional amidination reagent. This reagent has shown potential in modifying enzymes without significantly reducing their activities, as observed in enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase (Müller & Pfleiderer, 1978).
Role in Cancer Research
A study on a family of compounds, including 4-aminobenzonitrile, demonstrated significant cytotoxicity in breast and colorectal cancer-derived cell lines. This indicates a potential role of 4-aminobenzonitrile derivatives in cancer research and treatment, particularly in cases like triple-negative breast cancer and colorectal cancer (Pilon et al., 2020).
Applications in Neuroscience
In neuroscience, 4-aminobenzonitrile derivatives have been employed as potent agonists for serotonin receptors. An example is the 25CN-NBOH compound, which has been extensively used in various in vivo and in vitro studies to explore serotonin 2A receptor signaling (Kristensen et al., 2021).
Herbicide Resistance in Agriculture
In agricultural sciences, 4-hydroxybenzonitrile, a structurally similar compound, has been used in the development of herbicide resistance. By introducing a specific detoxification gene into plants, resistance to the herbicide bromoxynil was achieved, showcasing an innovative approach in crop protection (Stalker et al., 1988).
Vibrational Spectra and Molecular Structure Studies
4-Hydroxybenzonitrile, closely related to this compound, has been studied for its vibrational spectra and molecular structure. These studies are crucial in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Binev, 2001).
Safety and Hazards
“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
It’s known that benzonitriles, in general, are versatile chemicals that play key roles in the synthesis of various compounds .
Mode of Action
The mode of action of 4-Amino-2-hydroxybenzonitrile involves a nucleophilic attack of hydroxylamine to benzaldehyde, followed by a dehydration step to form the benzaldehyde oxime . This reaction is part of the green synthesis of benzonitrile .
Biochemical Pathways
Benzonitriles are known to be involved in the synthesis of various compounds, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 13414 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
As a benzonitrile, it is known to play key roles in the synthesis of various compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 4-Amino-2-hydroxybenzonitrile, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and activity.
Molecular Mechanism
Based on its chemical structure, it could potentially interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Benzylic compounds can undergo various reactions, potentially interacting with various enzymes or cofactors .
Properties
IUPAC Name |
4-amino-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNEHKRXXALJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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